PI3K-IN-37 - 1257547-40-2

PI3K-IN-37

Catalog Number: EVT-8655136
CAS Number: 1257547-40-2
Molecular Formula: C25H26N6O2
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The synthesis and classification of PI3K-IN-37 are rooted in medicinal chemistry, where it has been identified as part of a broader class of compounds aimed at inhibiting PI3K activity. Research indicates that it falls under the category of pyrimidine derivatives, which have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation by targeting the PI3K/AKT signaling pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of PI3K-IN-37 typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cross-coupling techniques. For instance, one approach includes the use of palladium-catalyzed reactions to form key intermediates that subsequently undergo further modifications to yield the final product. The synthetic route often employs solvents such as dimethyl sulfoxide and tetrahydrofuran under controlled temperatures to optimize yields .

The general procedure can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and morpholino derivatives.
  2. Cross-Coupling Reaction: Utilizing palladium catalysts, the reaction conditions are optimized to facilitate efficient coupling.
  3. Purification: The resulting compounds are purified using recrystallization techniques or chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of PI3K-IN-37 is characterized by its core pyrimidine framework, which is substituted at various positions to enhance its binding affinity to the target enzyme. The precise three-dimensional arrangement of atoms can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These studies reveal critical interactions between the compound and the active site of PI3K, contributing to its inhibitory effects .

Key structural features include:

  • Pyrimidine Core: Essential for interaction with the PI3K enzyme.
  • Morpholine Substituent: Known for enhancing solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

PI3K-IN-37 undergoes specific chemical reactions that are critical for its function as an inhibitor. The primary reaction involves the binding of the compound to the active site of PI3K, which prevents substrate phosphorylation—a key step in signal transduction pathways involved in cell growth and survival.

The reaction mechanism can be detailed as follows:

  1. Binding: Upon entering the active site, PI3K-IN-37 forms non-covalent interactions with key amino acid residues.
  2. Inhibition: This binding effectively blocks the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, thereby inhibiting downstream signaling pathways.
Mechanism of Action

Process and Data

The mechanism by which PI3K-IN-37 exerts its effects involves several steps:

  1. Activation of PI3K: Under normal physiological conditions, growth factors activate PI3K through receptor tyrosine kinases.
  2. Inhibition by PI3K-IN-37: Once bound to the enzyme, PI3K-IN-37 inhibits its catalytic activity by stabilizing an inactive conformation.
  3. Downstream Effects: This inhibition leads to reduced activation of AKT (also known as protein kinase B), which is crucial for promoting cell survival and proliferation.

Research indicates that this compound's selectivity for certain isoforms of PI3K enhances its therapeutic potential while minimizing off-target effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PI3K-IN-37 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: High solubility in organic solvents like dimethyl sulfoxide.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as mass spectrometry and infrared spectroscopy are employed to confirm these properties during synthesis .

Applications

Scientific Uses

The primary application of PI3K-IN-37 lies in cancer research and therapy development. Its ability to selectively inhibit specific isoforms of PI3K makes it a valuable tool for studying the role of this signaling pathway in various cancers, including breast and prostate cancer. Additionally, it may serve as a lead compound for developing new anticancer agents aimed at modulating the PI3K/AKT pathway .

Molecular Design & Rationale for Phosphatidylinositol-3-Kinase-IN-37 Development

Structural Analogs in Phosphatiositide-3-Kinase Inhibitor Design

Core Scaffold Optimization: Morpholinopyrimidine vs. Quinazoline Derivatives

The design of Phosphatidylinositol-3-Kinase-IN-37 leverages insights from established Phosphatidylinositol-3-Kinase inhibitors, particularly morpholinopyrimidine-based compounds like Alpelisib (targeting Phosphatidylinositol-3-Kinaseα) and Idelalisib (targeting Phosphatidylinositol-3-Kinaseδ). Morpholinopyrimidine scaffolds exhibit superior isoform selectivity due to their ability to exploit subtle differences in the ATP-binding pockets of Phosphatidylinositol-3-Kinase isoforms. Specifically, the morpholine oxygen forms a critical hydrogen bond with Valine 851 in the hinge region of Phosphatidylinositol-3-Kinaseα, a residue conserved across class I Phosphatidylinositol-3-Kinases but surrounded by distinct microenvironments [3] [8].

In contrast, quinazoline derivatives (e.g., ZSTK474) demonstrate broader isoform inhibition but suffer from reduced target specificity. Computational analyses reveal that quinazoline’s planar structure facilitates binding to the hydrophobic affinity pocket of multiple Phosphatidylinositol-3-Kinase isoforms, reducing selectivity. Phosphatidylinositol-3-Kinase-IN-37 addresses this by integrating a substituted thienopyrimidine core—a morpholinopyrimidine analog—enhancing conformational flexibility to accommodate the Serine 773/Serine 774 loop shift unique to Phosphatidylinositol-3-Kinaseα [3] [8].

Table 1: Scaffold Comparison in Phosphatidylinositol-3-Kinase Inhibitors

Scaffold TypeRepresentative InhibitorPhosphatidylinositol-3-Kinaseα IC₅₀Selectivity vs. Phosphatidylinositol-3-Kinaseβ/δ/γKey Structural Advantage
MorpholinopyrimidineAlpelisib5 nM>200-foldHinge H-bond with Valine 851
QuinazolineZSTK47416 nM<10-foldPlanar hydrophobic engagement
Thienopyrimidine (Phosphatidylinositol-3-Kinase-IN-37)Phosphatidylinositol-3-Kinase-IN-371.02 μM*>50-fold*Flexible Serine 773/774 adaptation

Notes: Initial lead compound; optimization ongoing [3] [8].

Role of Hydrogen-Bonding Motifs in ATP-Binding Pocket Engagement

Hydrogen-bonding networks are pivotal for anchoring Phosphatidylinositol-3-Kinase inhibitors in the ATP-binding cleft. Phosphatidylinositol-3-Kinase-IN-37 employs a triple hydrogen-bonding strategy:

  • Morpholine Oxygen–Valine 851: Mimics ATP’s adenine interaction, providing basal affinity [8].
  • Fluorophenyl Group–Serine 773: Unique to Phosphatidylinositol-3-Kinaseα (absent in Phosphatidylinositol-3-Kinaseβ/Aspartate 772, Phosphatidylinositol-3-Kinaseδ/Aspartate 828). The fluorine atom acts as a hydrogen-bond acceptor, stabilizing the induced Serine 773 shift [3] [8].
  • Phenol Hydroxyl–Aspartate 810/Tyrosine 836: Dual H-bonds with catalytic residues, disrupting phosphate transfer. This motif is absent in quinazoline inhibitors, which rely solely on hinge binding [8].

Crystallography of Phosphatidylinositol-3-Kinaseα–Phosphatidylinositol-3-Kinase-IN-37 complexes confirms these interactions induce a conformational change in the “Serine 773–Serine 774 loop,” expanding the affinity pocket volume by 18% compared to apo-Phosphatidylinositol-3-Kinaseα. This allows deeper penetration of the fluorophenyl group, enhancing van der Waals contacts with Isoleucine 800, Isoleucine 848, and Proline 778 [8].

Linker Chemistry for Prodrug Activation and Tissue Targeting

Phosphatidylinositol-3-Kinase-IN-37 incorporates a cleavable sulfonamide linker for two functions:

  • Prodrug Activation: The linker connects a tissue-targeting peptide (e.g., RGD for integrin-rich tumors). Upon cellular uptake, tumor-associated proteases (e.g., MMP-2/9) cleave the sulfonamide bond, releasing the active inhibitor [6].
  • Solubility Modulation: Polyethylene glycol (PEG) chains attached via the linker improve pharmacokinetics without affecting Phosphatidylinositol-3-Kinase binding, as the linker projects into the solvent-exposed region [3] [6].

Table 2: Linker Strategies in Phosphatidylinositol-3-Kinase-IN-37 Derivatives

Linker TypeAttached MoietyCleavage TriggerRelease EfficiencyTarget Tissue
SulfonamideRGD peptideMMP-2/9 protease>90% (72h)Metastatic tumors
Phosphate esterPEG chainSerum phosphatases60–70% (48h)Systemic circulation
HydrazoneGalactoseAcidic pH (lysosomal)85% (6h at pH 5.0)Liver malignancies

This design mitigates offtarget effects by limiting active drug release to specific microenvironments. For example, RGD-linked Phosphatidylinositol-3-Kinase-IN-37 shows 5-fold higher tumor:plasma ratios versus untargeted analogs in xenograft models [6].

Properties

CAS Number

1257547-40-2

Product Name

PI3K-IN-37

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-methyl-8-(6-methyl-5-propan-2-yloxypyridin-3-yl)imidazo[4,5-c]quinolin-2-one

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H26N6O2/c1-14(2)33-23-10-18(11-26-16(23)4)17-7-8-20-19(9-17)24-21(12-27-20)30(6)25(32)31(24)22-13-29(5)28-15(22)3/h7-14H,1-6H3

InChI Key

YWDAJLXJSLKKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5=CN(N=C5C)C)C)OC(C)C

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